molecular formula C10H9BrO4 B101079 Dimethyl 2-bromoterephthalate CAS No. 18643-86-2

Dimethyl 2-bromoterephthalate

Cat. No.: B101079
CAS No.: 18643-86-2
M. Wt: 273.08 g/mol
InChI Key: VUMPFOPENBVFOF-UHFFFAOYSA-N
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Description

Dimethyl 2-bromoterephthalate, with the chemical formula C10H9BrO4, is a brominated aromatic esterThis compound is characterized by its white to yellow crystalline powder form and is primarily used in organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-bromoterephthalate is typically synthesized through the esterification of 2-bromoterephthalic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is subjected to distillation to remove excess methanol and other by-products, followed by crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-bromoterephthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted terephthalates.

    Reduction: 2-bromo-1,4-benzenedimethanol.

    Hydrolysis: 2-bromoterephthalic acid.

Scientific Research Applications

Dimethyl 2-bromoterephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-bromoterephthalate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester groups also allow for hydrolysis and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-bromoterephthalate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

dimethyl 2-bromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPFOPENBVFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171905
Record name Dimethyl 2-bromoterephthalate
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Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18643-86-2
Record name 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-(methoxycarbonyl)benzoic acid (3.0 g, 11.6 mmol) in MeOH (50 mL) was slowly added SOCl2 (2.76 g, 23.2 mmol) dropwise. After the addition completion, the reaction mixture was refluxed for 5 h. Then MeOH was removed and water was added. It was extracted with EA and the organic layer was washed with aqueous sodium bicarbonate solution, brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give dimethyl 2-bromoterephthalate (3.1 g, yield 98%) as a white solid. It was used without further purification in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of 2-bromoterephthalic acid (CIV) (5.0 g, 20.40 mmol) in DMF was added K2CO3 (7.9 g, 57.13 mmol) and CH3I (3.56 mL, 57.13 mmol). The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with DCM, washed with 1 N aqueous HCl, 1 M aqueous K2CO3, 10% aqueous Na2S2O3, brine, dried over anhydrous MgSO4, and concentrated under vacuum to give dimethyl 2-bromoterephthalate (CV) (4.82 g, 17.65 mmol, 99% purity, 80% yield). ESIMS found for C10H9BrO4 m/z 275.2 (M+2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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